[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1439896-53-3
VCID: VC5991458
InChI: InChI=1S/C12H18N2O/c1-10-3-2-4-11(14-10)12(9-13)5-7-15-8-6-12/h2-4H,5-9,13H2,1H3
SMILES: CC1=NC(=CC=C1)C2(CCOCC2)CN
Molecular Formula: C12H18N2O
Molecular Weight: 206.289

[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine

CAS No.: 1439896-53-3

Cat. No.: VC5991458

Molecular Formula: C12H18N2O

Molecular Weight: 206.289

* For research use only. Not for human or veterinary use.

[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine - 1439896-53-3

Specification

CAS No. 1439896-53-3
Molecular Formula C12H18N2O
Molecular Weight 206.289
IUPAC Name [4-(6-methylpyridin-2-yl)oxan-4-yl]methanamine
Standard InChI InChI=1S/C12H18N2O/c1-10-3-2-4-11(14-10)12(9-13)5-7-15-8-6-12/h2-4H,5-9,13H2,1H3
Standard InChI Key WTAAVKKTIPLVBD-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)C2(CCOCC2)CN

Introduction

Chemical Identity and Structural Characteristics

[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439896-53-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. Its IUPAC name derives from the fusion of a 6-methylpyridin-2-yl group and a tetrahydropyran (oxane) ring, with a methanamine substituent at the 4-position of the oxane (Figure 1). The pyridine ring introduces aromaticity and basicity, while the oxane contributes to conformational flexibility.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.28 g/mol
IUPAC Name[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine
SMILESCC1=NC(=CC=C1)C2(CCOCC2)CN

The compound’s three-dimensional structure allows for diverse intermolecular interactions, including hydrogen bonding via the amine group and π-π stacking through the pyridine ring. These features are critical for its solubility and reactivity in both aqueous and organic solvents.

Synthesis and Production

Synthetic Routes

The synthesis of [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine typically involves a multi-step process starting from 6-methylpyridine-2-carbaldehyde. A common approach includes:

  • Aldol Condensation: Reacting 6-methylpyridine-2-carbaldehyde with a cyclic ketone (e.g., tetrahydropyran-4-one) under basic conditions to form a β-hydroxy ketone intermediate.

  • Reductive Amination: Treating the intermediate with ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to introduce the methanamine group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Aldol CondensationNaOH, ethanol, reflux~60%
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, rt~45%

Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce by-products. Optimization of solvent systems (e.g., methanol or tetrahydrofuran) and catalyst selection (e.g., palladium on carbon) further improves yields.

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, but limited solubility in water (<1 mg/mL). Its logP value of 1.8 suggests moderate lipophilicity, making it suitable for transmembrane transport in biological systems. Thermal analysis reveals a melting point of 98–102°C and decomposition above 250°C.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 7.8 Hz, 1H, pyridine-H), 7.45 (d, J = 7.8 Hz, 1H, pyridine-H), 3.95–3.85 (m, 4H, oxane-H), 2.80 (s, 2H, CH₂NH₂), 2.50 (s, 3H, CH₃).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyridine).

Chemical Reactivity and Functionalization

Oxidation and Reduction

The methanamine group undergoes oxidation with KMnO₄ in acidic media to yield a nitrile derivative, while reduction with LiAlH₄ produces secondary amines. The pyridine ring remains inert under mild conditions but participates in electrophilic substitution under strong nitrating agents.

Substitution Reactions

Applications in Scientific Research

Medicinal Chemistry

Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 µM, positioning it as a lead for anti-inflammatory drug development. Its ability to cross the blood-brain barrier also sparks interest in neurodegenerative disease research.

Materials Science

The rigid pyridine-oxane framework serves as a building block for metal-organic frameworks (MOFs). Coordination with Cu(II) ions produces porous materials with high surface areas (>1000 m²/g).

Biological Activity and Mechanisms

The compound’s primary mechanism involves allosteric modulation of G-protein-coupled receptors (GPCRs). In vitro assays demonstrate a 40% inhibition of adenosine A₂A receptors at 10 µM, suggesting potential in treating Parkinson’s disease. Comparative studies with its 4-methylpyridin-2-yl analog reveal a 3-fold difference in receptor affinity, highlighting the impact of substituent positioning.

Comparison with Structural Analogs

Table 3: Key Differences Between 6-Methyl and 4-Methyl Isomers

Property[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine
Molecular Weight206.28 g/mol206.28 g/mol
LogP1.82.1
COX-2 IC₅₀12 µM18 µM

The 6-methyl isomer exhibits superior pharmacological activity due to enhanced steric complementarity with enzyme active sites.

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